3-(3-nitrophenyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one dihydrochloride
Overview
Description
3-(3-nitrophenyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one dihydrochloride is a useful research compound. Its molecular formula is C25H23Cl2N3O3 and its molecular weight is 484.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 483.1116470 g/mol and the complexity rating of the compound is 724. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
- A study focusing on the synthesis of 3-phenyl substituted dibenzo-1,4-diazepin-1-one derivatives, similar in structure to the specified compound, was conducted. This research detailed the synthesis process and characterized the compounds using techniques like IR, MS, 1H NMR, and X-ray single-crystal diffraction (Wang et al., 2014).
Chemical Properties and Reactions
- An examination of the fragmentation patterns of 3,3-dimethyl-2,3,4,5,10,11-hexahydro-11-phenyl-1H-dibenzo[b,e][1,4]diazepin-1-one and its derivatives was conducted. This study explored how different substituents on the compound affect its fragmentation upon electron impact (Arellano et al., 1982).
Potential Pharmacological Applications
- A synthetic method was developed to create derivatives of 11-[(o- m- and p-substituted)-phenyl]-8-chloro-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-ones. The study suggests potential pharmacological activity in the central nervous system (Cortéas et al., 2004).
Corrosion Inhibition Properties
- Research into benzodiazepine derivatives, including structures similar to the specified compound, showed significant anti-corrosion properties for mild steel in acidic environments. These compounds acted as mixed-type inhibitors and formed protective layers on metal surfaces (Laabaissi et al., 2021).
Novel Synthetic Pathways and Applications
- The synthesis of 11-R-dibenzo[b,e][1,4]diazepin-1-ones and their investigation as fluorescent chemosensors for Cd2+ cations was reported. This study highlights the compound's utility in detecting specific metal ions (Tolpygin et al., 2012).
Properties
IUPAC Name |
9-(3-nitrophenyl)-6-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O3.2ClH/c29-23-15-18(17-9-6-10-19(13-17)28(30)31)14-22-24(23)25(16-7-2-1-3-8-16)27-21-12-5-4-11-20(21)26-22;;/h1-13,18,25-27H,14-15H2;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYYGEKNTFKTXRZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=C1NC3=CC=CC=C3NC2C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-].Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23Cl2N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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